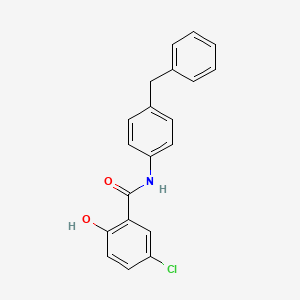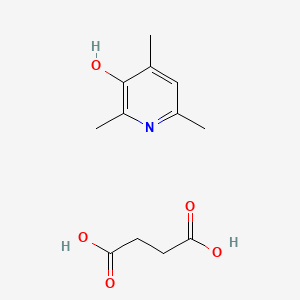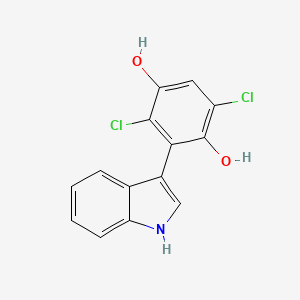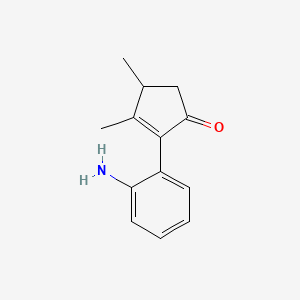![molecular formula C27H50OSi B12598116 tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane CAS No. 649561-44-4](/img/structure/B12598116.png)
tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a dimethylsilane moiety, and a long carbon chain with two triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane typically involves the reaction of a suitable alkyne precursor with a tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane can undergo various chemical reactions, including:
Oxidation: The triple bonds in the carbon chain can be oxidized to form diketones or other oxygenated products.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: The compound can be used in the synthesis of bioactive molecules, which can be studied for their biological effects.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the triple bonds and the silyl group, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromohexyloxy)-tert-butyldimethylsilane: This compound has a similar structure but with a bromohexyl group instead of the henicosa-6,9-diyn-11-yl group.
tert-Butyl 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]phenylcarbamate: Another compound with a tert-butyl group, used in different chemical contexts.
Propriétés
Numéro CAS |
649561-44-4 |
|---|---|
Formule moléculaire |
C27H50OSi |
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
tert-butyl-[(11R)-henicosa-6,9-diyn-11-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C27H50OSi/c1-8-10-12-14-16-18-20-22-24-26(28-29(6,7)27(3,4)5)25-23-21-19-17-15-13-11-9-2/h26H,8-16,18,20-22,24H2,1-7H3/t26-/m1/s1 |
Clé InChI |
VXOKOLJBNUBNFB-AREMUKBSSA-N |
SMILES isomérique |
CCCCCCCCCC[C@H](C#CCC#CCCCCC)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCCCCCCCCCC(C#CCC#CCCCCC)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)

![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)

![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)

![6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12598100.png)
![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)

![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)

